Product packaging for 2-(2-Methoxyphenyl)ethanol(Cat. No.:CAS No. 7417-18-7)

2-(2-Methoxyphenyl)ethanol

Cat. No.: B1362657
CAS No.: 7417-18-7
M. Wt: 152.19 g/mol
InChI Key: XLDRDNQLEMMNNH-UHFFFAOYSA-N
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Description

Historical Trajectories and Seminal Studies in Synthetic Organic Chemistry Research

While specific seminal publications marking the first synthesis of 2-(2-Methoxyphenyl)ethanol are not prominently highlighted in broad chemical literature, its preparation can be understood through established and fundamental reactions in synthetic organic chemistry. The construction of this molecule relies on classical methods for alcohol synthesis, which would have been the basis for its initial preparation. The primary historical and foundational approaches include the reduction of corresponding carboxylic acid derivatives and Grignard reactions.

Key synthetic strategies include:

Reduction of 2-Methoxyphenylacetic Acid and its Derivatives: One of the most direct routes involves the reduction of 2-methoxyphenylacetic acid or its more reactive derivatives, such as esters or acyl chlorides. biosynth.commerckmillipore.com Catalytic hydrogenation is a standard method for such transformations. The related methyl ester, 2-methoxyphenylacetic acid methyl ester, also serves as a suitable precursor for reduction. biosynth.com Similarly, 2-(2-methoxyphenyl)acetyl chloride can be reduced to the target alcohol. nih.gov

Grignard Reaction with Ethylene (B1197577) Oxide: A classic carbon-carbon bond-forming reaction, the Grignard reaction, provides another logical pathway. thermofisher.comlibretexts.org Specifically, the reaction of 2-methoxyphenylmagnesium bromide (prepared from 2-bromoanisole (B166433) and magnesium metal) with ethylene oxide yields a primary alcohol with a two-carbon chain extension, resulting in the formation of this compound. libretexts.orgvedantu.com This method is a foundational technique for producing primary alcohols. libretexts.orglibretexts.org

These methods represent the fundamental chemical principles upon which the synthesis of this compound was likely first achieved and continues to be based.

Table 1: Foundational Synthesis Methods for this compound

Method Precursors Reagents Reaction Type
Carboxylic Acid Derivative Reduction 2-Methoxyphenylacetic acid biosynth.commerckmillipore.com Strong reducing agents (e.g., LiAlH₄) or catalytic hydrogenation Reduction
2-Methoxyphenylacetic acid methyl ester biosynth.com Strong reducing agents (e.g., LiAlH₄) Reduction
2-(2-Methoxyphenyl)acetyl chloride nih.gov Reducing agents (e.g., NaBH₄, LiAlH₄) Reduction
Grignard Reaction 2-Bromoanisole, Magnesium, Ethylene Oxide Diethyl ether (solvent) Nucleophilic addition

Contemporary Research Trajectories and Multidisciplinary Significance

In modern research, this compound has transitioned from a simple chemical structure to a key component in several advanced scientific fields. Its utility is most prominent in lignin (B12514952) chemistry, materials science, and as a scaffold in medicinal chemistry.

Lignin and Biorefinery Research: The compound is widely used as a non-phenolic C6-C2 type lignin model compound. tandfonline.comresearchgate.net Lignin, a complex aromatic biopolymer, is a major component of woody biomass, and its valorization is critical for creating sustainable biorefineries. mdpi.combohrium.com The β-O-4 aryl ether linkage is the most common bond in lignin, and understanding its cleavage is key to depolymerization. Researchers use this compound and its derivatives to study the mechanisms of β-O-4 bond cleavage under various conditions, such as acidolysis and electrolysis, to develop efficient methods for converting lignin into valuable chemicals and biofuels. tandfonline.comrsc.orgchalmers.se

Materials Science and Organic Electronics: A significant application has emerged in organic electronics, where a derivative, 2-(2-methoxyphenyl)-1,3-dimethyl-1H-benzoimidazol-3-ium iodide (o-MeO-DMBI-I), functions as a highly effective and air-stable n-type dopant. acs.org Doping is essential for controlling the charge carrier concentration in organic semiconductors. nih.gov When heated in a vacuum, o-MeO-DMBI-I forms a neutral compound that can efficiently donate electrons to n-channel semiconductors like fullerene C₆₀ and graphene. acs.orgacs.org This has led to thin films with exceptionally high conductivity (up to 5.5 S/cm), which is a critical advancement for developing high-performance organic electronic devices. acs.org The air-stability of this dopant precursor is a major advantage over many other n-type dopants that degrade in ambient conditions. acs.orgnih.gov

Medicinal Chemistry and Drug Discovery: this compound serves as a building block in the synthesis of more complex molecules with potential therapeutic properties. Its structural framework is incorporated into various compounds being investigated for biological activity. For example, it is a precursor in the synthesis of quinazolinone derivatives and other heterocyclic systems. researchgate.net While the compound itself is not typically the final active molecule, its substructure is a valuable component for creating new chemical entities for pharmacological screening. ontosight.ai

Table 2: Contemporary Research Applications of this compound

Research Area Specific Role Key Findings & Significance
Lignin Chemistry Lignin model compound tandfonline.comresearchgate.net Used to study the cleavage of the β-O-4 ether linkage, aiding the development of biomass conversion technologies. rsc.orgchalmers.se
Materials Science Precursor to an n-type dopant (o-MeO-DMBI-I) acs.org Enables high conductivity in organic semiconductors for advanced electronic devices; dopant is air-stable. acs.orgacs.orgnih.gov
Medicinal Chemistry Synthetic building block Employed in the synthesis of complex heterocyclic molecules for pharmacological evaluation. researchgate.net

Identified Gaps in Current Academic Knowledge and Prospective Research Avenues

Despite its established uses, there are several areas where knowledge about this compound and its derivatives is incomplete, pointing toward promising directions for future research.

Lignin Valorization: A major challenge in biorefining is the efficient and economic conversion of real-world lignin streams, which are far more complex than simple model compounds. bohrium.com Future research is focused on developing robust and selective catalytic systems (chemical and biological) that can handle lignin's heterogeneity. nih.govnih.gov There is a significant knowledge gap in scaling up laboratory-proven methods to industrial-scale processes and integrating chemical depolymerization with biological conversion pathways. bohrium.com The use of extremophiles and microbial consortia for lignin breakdown represents a key future direction. bohrium.comnih.gov

Advanced Materials: In materials science, while the o-MeO-DMBI-I dopant is highly effective, there is a need to explore its full potential with a wider range of organic semiconductors, particularly those with higher LUMO levels. acs.org A prospective avenue is the rational design of new dopants based on the benzimidazole (B57391) framework to achieve even greater stability, miscibility, and doping efficiency for next-generation flexible electronics and thermoelectric devices. nih.gov

Pharmacological Exploration: For many complex molecules synthesized using this compound as a starting material, full pharmacological profiles are yet to be established. ontosight.ai A significant gap exists in understanding the structure-activity relationships, mechanisms of action, and toxicological profiles of these derivatives. ontosight.airesearchgate.netoecd.org Future work will likely involve a more profound exploration of how modifications to the this compound scaffold influence biological activity, with the goal of developing novel therapeutic agents. chemshuttle.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O2 B1362657 2-(2-Methoxyphenyl)ethanol CAS No. 7417-18-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methoxyphenyl)ethanol
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InChI

InChI=1S/C9H12O2/c1-11-9-5-3-2-4-8(9)6-7-10/h2-5,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDRDNQLEMMNNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60225136
Record name 2-Methoxyphenethyl alcohol
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Molecular Weight

152.19 g/mol
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CAS No.

7417-18-7
Record name 2-(2-Methoxyphenyl)ethanol
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Record name 2-Methoxyphenethyl alcohol
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Record name 2-Methoxyphenethyl alcohol
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Record name 2-methoxyphenethyl alcohol
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Advanced Synthetic Methodologies and Mechanistic Elucidation

Established Chemical Synthesis Protocols

Traditional synthetic routes to 2-(2-methoxyphenyl)ethanol and its precursors rely on fundamental organic reactions, offering robust and well-understood pathways to the target molecule.

Reductive Transformations in the Synthesis of this compound

A primary and straightforward method for the synthesis of this compound involves the reduction of carbonyl compounds, specifically 2-methoxyphenylacetic acid and its corresponding esters. The carboxylic acid functional group can be effectively reduced to a primary alcohol using powerful reducing agents.

Lithium aluminum hydride (LiAlH₄) is a commonly employed reagent for this transformation. It is a potent source of hydride ions (H⁻) and readily reduces carboxylic acids and esters to primary alcohols. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to neutralize the reaction mixture and protonate the resulting alkoxide. While highly effective, the reactivity of LiAlH₄ necessitates careful handling under inert conditions.

An alternative, milder approach involves the initial conversion of 2-methoxyphenylacetic acid to its ester derivative, such as methyl 2-methoxyphenylacetate. This ester can then be reduced to this compound using LiAlH₄ under less forcing conditions than required for the parent carboxylic acid. This two-step process can sometimes offer better control and higher yields.

Starting MaterialReagent(s)ProductKey Features
2-Methoxyphenylacetic acid1. LiAlH₄, THF 2. H₃O⁺This compoundDirect, one-step reduction of the carboxylic acid.
Methyl 2-methoxyphenylacetate1. LiAlH₄, Et₂O 2. H₃O⁺This compoundReduction of the ester, often providing cleaner reactions.
2-Methoxyacetophenone1. NaBH₄, MeOH 2. H₃O⁺1-(2-Methoxyphenyl)ethanolReduction of a ketone to a secondary alcohol (analogue).

Nucleophilic Substitution Reactions and Strategic Functional Group Interconversions

Nucleophilic substitution reactions provide a versatile platform for constructing the carbon skeleton of this compound. These methods typically involve the displacement of a leaving group on a benzylic substrate by a nucleophile that introduces the required two-carbon ethanol (B145695) side chain or a precursor.

A common strategy employs 2-methoxybenzyl halide, such as 2-methoxybenzyl bromide, as the electrophile. This substrate can undergo an Sₙ2 reaction with a suitable nucleophile. For instance, reaction with the anion of a protected hydroxymethyl equivalent, followed by deprotection, can yield the target alcohol.

Alternatively, the formation of an organometallic reagent, such as 2-methoxybenzylmagnesium bromide (a Grignard reagent), provides a potent nucleophile. nih.gov Subsequent reaction of this Grignard reagent with formaldehyde (a one-carbon electrophile) leads directly to the formation of this compound after an acidic workup. nih.gov This method is highly effective for creating the crucial carbon-carbon bond.

Functional group interconversions are also key. For example, a nitrile group can be introduced via substitution and then hydrolyzed and reduced, or an alcohol can be converted into a good leaving group like a tosylate to facilitate further substitution.

Condensation Reactions Applied to this compound Precursors and Analogues

Condensation reactions, such as the Aldol and Claisen condensations, are powerful tools for carbon-carbon bond formation and can be strategically applied to synthesize precursors of this compound. These reactions typically build a larger carbon skeleton which can then be chemically modified to afford the desired product.

For instance, an Aldol-type condensation between 2-methoxybenzaldehyde and an enolate, such as the enolate of acetaldehyde, would form 3-hydroxy-3-(2-methoxyphenyl)propanal. Subsequent chemical modifications, including reduction of the aldehyde and dehydroxylation, would be necessary to arrive at the target structure. A crossed Aldol condensation, where one partner has no α-hydrogens (like 2-methoxybenzaldehyde), can minimize self-condensation side products. youtube.com

Similarly, a Claisen condensation could be used to form a β-keto ester precursor. wikipedia.orgnih.govtcichemicals.comresearchgate.net For example, reacting methyl 2-methoxybenzoate with methyl acetate in the presence of a strong base like sodium ethoxide would yield methyl 3-(2-methoxyphenyl)-3-oxopropanoate. This intermediate could then undergo decarboxylation and reduction of the ketone to furnish the this compound structure. While these condensation routes are often multi-step, they offer flexibility in molecular design.

Innovative Synthetic Strategies and Stereochemical Control

Modern synthetic chemistry has introduced advanced methodologies that offer greater efficiency, selectivity, and control, particularly in the synthesis of complex aryl-substituted ethanol derivatives and their chiral analogues.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Reaction) for Aryl-Substituted Ethanol Derivatives

Transition metal-catalyzed cross-coupling reactions, particularly those employing palladium catalysts, have revolutionized the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is a prominent example applicable to the synthesis of aryl-substituted ethanols. wikipedia.orgsandiego.eduorganic-chemistry.orgyonedalabs.com

A hypothetical route to a precursor of this compound could involve the Suzuki coupling of 2-methoxyphenylboronic acid with a vinyl partner such as vinyl acetate or a protected vinyl alcohol equivalent. wikipedia.orgrsc.org The palladium catalyst, typically with phosphine ligands, facilitates the formation of a new carbon-carbon bond between the aromatic ring and the vinyl group. The resulting 2-methoxyphenyl vinyl acetate could then be hydrolyzed to the corresponding enol, which would tautomerize to an aldehyde. Subsequent reduction of the aldehyde would yield the final this compound product.

Other cross-coupling reactions like the Heck reaction (coupling of an organohalide with an alkene) or the Sonogashira reaction (coupling of an organohalide with a terminal alkyne) followed by reduction of the resulting double or triple bond, also represent viable, modern strategies for constructing the carbon framework of such molecules. wikipedia.orgnih.govorganic-chemistry.orglibretexts.orgorganic-chemistry.orgnih.govnih.gov

ReactionAryl PartnerC2 PartnerCatalyst System (Typical)Resulting Intermediate
Suzuki Coupling2-Methoxyphenylboronic acidVinyl acetatePd(PPh₃)₄, Base1-(2-Methoxyphenyl)vinyl acetate
Heck Reaction2-IodoanisoleEthylene (B1197577)Pd(OAc)₂, PPh₃, Base2-Methoxystyrene
Sonogashira Coupling2-IodoanisoleEthynyltrimethylsilanePd(PPh₃)₂Cl₂, CuI, Base((2-Methoxyphenyl)ethynyl)trimethylsilane

Asymmetric Synthesis and Enantioselective Approaches for Chiral this compound Analogues

The synthesis of chiral, enantiomerically pure alcohols is of paramount importance, particularly in the pharmaceutical industry. While this compound itself is achiral, its isomer, 1-(2-methoxyphenyl)ethanol, is chiral and serves as a key model for discussing asymmetric synthetic approaches.

A highly effective method for producing enantiomerically enriched 1-(2-methoxyphenyl)ethanol is the asymmetric reduction of the corresponding prochiral ketone, 2-methoxyacetophenone. This can be achieved using various catalytic systems:

Biocatalysis : Enzymes found in common plants, such as carrot (Daucus carota) and celeriac roots, can perform highly enantioselective reductions of ketones. researchgate.net The transformation of 2-methoxyacetophenone using these biocatalysts has been shown to produce optically pure (S)-(-)-1-(2-methoxyphenyl)-ethanol in high yield. researchgate.net

Chiral Oxazaborolidine Catalysts : The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst in combination with a stoichiometric reducing agent like borane (BH₃). wikipedia.orgnih.govtcichemicals.comorganic-chemistry.orgorganic-chemistry.org This system creates a chiral environment around the ketone's carbonyl group, directing the hydride delivery to one face of the molecule, thus leading to a highly enantioselective synthesis of either the (R) or (S) alcohol, depending on the catalyst's stereochemistry. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org

Another advanced strategy involves the asymmetric hydrogenation of a styrene derivative. For example, asymmetric hydrogenation of 2-methoxy-styrene, if successful, could yield a chiral 1-arylethanol derivative. Similarly, the asymmetric epoxidation of 2-methoxystyrene followed by regioselective hydride opening of the resulting epoxide would provide a route to chiral this compound analogues. nih.gov

PrecursorMethodCatalyst/ReagentChiral ProductEnantiomeric Excess (ee)
2-MethoxyacetophenoneBioreductionCarrot root enzymes(S)-1-(2-Methoxyphenyl)ethanolHigh (up to 95%) researchgate.net
2-MethoxyacetophenoneCBS Reduction(S)-CBS catalyst, BH₃(R)-1-(2-Methoxyphenyl)ethanolTypically >90%
2-MethoxyacetophenoneCBS Reduction(R)-CBS catalyst, BH₃(S)-1-(2-Methoxyphenyl)ethanolTypically >90%

Biocatalysis and Enzymatic Transformations in the Production of this compound and Related Compounds

Biocatalysis has emerged as a powerful tool in chemical synthesis, offering high selectivity and environmentally benign reaction conditions. The production of this compound and structurally similar aromatic alcohols is an area where enzymatic and whole-cell biotransformations show significant promise, particularly for the synthesis of enantiomerically pure compounds. The primary biocatalytic approach for synthesizing these alcohols is the asymmetric reduction of the corresponding prochiral ketones.

Whole-Cell Bioreduction:

A common strategy involves the use of whole microbial cells as catalysts. Various microorganisms, including yeasts, bacteria, and fungi, possess oxidoreductases that can efficiently reduce the carbonyl group of acetophenone (B1666503) derivatives to the corresponding alcohol. For instance, yeast strains such as Rhodotorula mucilaginosa have been successfully used for the asymmetric reduction of acetophenone, achieving high conversion rates and excellent enantiomeric excess for the (S)-alcohol. academicjournals.org Studies on various substituted acetophenones indicate that the electronic properties and steric hindrance of the substituent can influence the reaction rate and enantioselectivity.

Plant tissues and their cultured cells also serve as effective biocatalysts. Tissues from plants like apple (Malus pumila), carrot (Daucus carota), and potato (Solanum tuberosum) have been shown to reduce various prochiral ketones, including acetophenone and its derivatives, to chiral alcohols with high enantioselectivity. nih.gov These systems are advantageous as they contain the necessary enzymes and cofactor regeneration systems within the cell. researchgate.net

The following table summarizes the bioreduction of various acetophenone derivatives using different whole-cell biocatalysts, illustrating the potential for the synthesis of chiral alcohols, including by analogy, this compound from 2'-methoxyacetophenone (B1218423).

SubstrateBiocatalystProduct ConfigurationConversion (%)Enantiomeric Excess (e.e., %)
AcetophenoneRhodotorula mucilaginosa YS62(S)89.7>99.9
AcetophenoneDaucus carota (Carrot)(S)~80~98
4'-ChloroacetophenoneMalus pumila (Apple)(R)~75~98
4'-ChloroacetophenoneDaucus carota (Carrot)(S)~80~95

Isolated Enzyme Systems:

For greater control and specificity, isolated enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), are employed. These enzymes, often derived from microorganisms like Pichia glucozyma or Thermoanaerobacter, catalyze the reduction of ketones with high stereoselectivity. nih.govrsc.org The stereochemical outcome (Prelog or anti-Prelog) can be influenced by the enzyme's structure and the substrate's substituents. nih.gov Enzyme engineering techniques, such as site-directed mutagenesis, have been used to alter the substrate scope and stereoselectivity of these enzymes, allowing for the synthesis of specific enantiomers of chiral alcohols. nih.gov

A chemoenzymatic approach, which combines chemical and enzymatic steps, can also be utilized. For example, a chemical synthesis can be used to produce the precursor ketone, 2'-methoxyacetophenone, which is then stereoselectively reduced by a specific enzyme to yield enantiopure this compound. frontiersin.orgnih.gov

Emerging Synthetic Routes and Methodological Innovations in Chemical Synthesis

While traditional methods for alcohol synthesis remain prevalent, several emerging routes and methodological innovations offer more efficient, selective, and sustainable alternatives for the production of this compound.

Catalytic Hydrogenation of Carboxylic Acid Derivatives:

A significant advancement in reduction chemistry is the use of homogeneous catalysis for the hydrogenation of carboxylic acids and their esters. tue.nlresearchgate.net This method replaces stoichiometric metal hydride reagents with catalytic systems based on transition metals like ruthenium or cobalt, using molecular hydrogen as the reductant. researchgate.nettib.eu The synthesis of this compound can be envisioned through the catalytic hydrogenation of 2-methoxyphenylacetic acid or its corresponding esters. These reactions are often performed under milder conditions than traditional heterogeneous catalysis and offer high yields and selectivity. tib.eu The development of pincer-type ligands and bifunctional catalysts has further improved the efficiency of these transformations.

Innovative Hydration Methods for Alkenes:

The anti-Markovnikov hydration of styrenes presents a direct route to phenylethanol derivatives. Traditional methods like hydroboration-oxidation are well-established for this transformation. nih.govrit.eduredalyc.org Recent innovations in this area include the development of new hydroborating agents and catalytic systems that improve selectivity and functional group tolerance.

More recently, novel catalytic methods that avoid stoichiometric borane reagents have been developed. One such innovation is the base-catalyzed anti-Markovnikov hydration of styrene derivatives. This approach utilizes a catalytic amount of a strong base to facilitate the addition of an alcohol across the double bond of a styrene, followed by an acidic workup to yield the terminal alcohol. This method has been shown to be effective for a wide range of styrene derivatives, including those with electron-deficient and ortho-substituted aryl groups. nsf.gov The application of this methodology to 2-methoxystyrene would provide a direct and atom-economical route to this compound.

The table below outlines these emerging synthetic strategies for the synthesis of this compound.

PrecursorMethodKey Reagents/CatalystProduct
2-Methoxyphenylacetic Acid or EsterHomogeneous Catalytic HydrogenationRu or Co complex with phosphine ligands, H₂This compound
2-MethoxystyreneHydroboration-OxidationBH₃·THF or 9-BBN, then H₂O₂/NaOHThis compound
2-MethoxystyreneBase-Catalyzed HydrationCatalytic strong base (e.g., organic superbase), alcohol, then acidThis compound

Molecular Design, Structural Modification, and Derivative Development in Academic Research

Systematic Structure-Activity Relationship (SAR) Studies for 2-(2-Methoxyphenyl)ethanol Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. While direct and extensive SAR studies on this compound are not widely published, valuable insights can be drawn from research on analogous compounds containing the critical methoxyphenyl moiety. These studies reveal consistent patterns regarding how modifications to the aromatic ring and side chains affect pharmacological efficacy.

Research into methoxy (B1213986) derivatives of resveratrol, for instance, has demonstrated that the position and number of methoxy groups significantly impact anti-proliferative activity in cancer cell lines. mdpi.com Similarly, studies on 2-methoxyestradiol (B1684026) analogues, potent antitumor agents, show that structural changes to the steroid rings and modifications at the C-2 position (where the methoxy group resides) are critical for activity. nih.govfishersci.ca In the context of 2,5-dimethoxyphenylpiperidines, which act as selective serotonin (B10506) 5-HT2A receptor agonists, substituents at the 4'-position of the phenyl ring are a key determinant of agonist potency. mdpi.com

These related studies collectively suggest that for derivatives of this compound, the following SAR principles are likely to apply:

Aromatic Ring Substitution: The introduction of additional substituents (e.g., halogens, alkyls, or other functional groups) on the methoxyphenyl ring can modulate lipophilicity, electronic properties, and steric interactions within a biological target, thereby altering potency and selectivity.

Methoxy Group Position: The ortho-position of the methoxy group in the parent compound is significant. Isomeric analogues, such as 2-(3-methoxyphenyl)ethanol (B15790) and 2-(4-methoxyphenyl)ethanol, would be expected to exhibit different biological profiles due to altered electronic distribution and steric hindrance.

A summary of these inferred SAR principles is presented below.

Structural ModificationPredicted Effect on Biological ActivityRationale
Addition of lipophilic groups to the phenyl ring Potentially increased potencyEnhances membrane permeability and hydrophobic interactions with target proteins. mdpi.com
Introduction of electron-withdrawing groups Altered binding affinity and metabolic stabilityModifies the electronic character of the aromatic ring, affecting interactions with biological targets.
Modification of the ethanol (B145695) -OH group Significant change in pharmacological profileAlters hydrogen bonding capability, solubility, and potential for metabolic conjugation.
Changing the position of the methoxy group Different receptor selectivity and potencyIsomeric changes affect the molecule's overall shape and electronic distribution.

Rational Design and Synthesis of Pharmacologically Active this compound Analogues

Rational drug design involves the inventive process of finding new medications based on the knowledge of a biological target. nih.gov This approach has been applied to scaffolds related to this compound to develop compounds with specific therapeutic activities. The synthesis of these analogues often involves multi-step processes aimed at introducing desired functional groups while maintaining the core methoxyphenyl structure.

For example, a study on the synthesis of novel 2-(2-amino-6-phenyl-4-pyrimidinylamino) ethanol derivatives demonstrates a rational approach to creating potential anticancer agents. researchgate.net The design combines the 2-aminoethanol moiety with a pyrimidine (B1678525) nucleus, a core component of several tyrosine kinase inhibitors. The synthesis begins with substituted acetophenones and proceeds through several intermediates, including ketene (B1206846) dithioacetals and 2-methyleneoxazolidines, before reacting with guanidine (B92328) hydrochloride to yield the final pyrimidine derivatives. researchgate.net The study found that the presence of electron-withdrawing groups on the aromatic ring was favorable for the reaction's yield. researchgate.net

Another example is the design of N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides as potential antibacterial and antimycobacterial agents. nist.gov Building on the known activity of a methoxyphenyl derivative, researchers synthesized a series of homologues with longer alkoxy chains (ethoxy, propoxy, etc.). This strategy aimed to modulate the lipophilicity of the compounds to improve their activity against bacterial and mycobacterial strains. The synthesis involved the reaction of 3-hydroxynaphthalene-2-carboxylic acid with the appropriate alkoxyaniline in the presence of phosphorous trichloride. nist.gov

The table below summarizes key aspects of rationally designed analogues based on related structures.

Designed Analogue ClassTherapeutic Target/ApplicationDesign Rationale
2-(Pyrimidinylamino)ethanol Derivatives Anticancer (HDAC2 inhibitors)Incorporation of the pyrimidine nucleus, a known pharmacophore in anticancer agents. researchgate.net
N-Alkoxyphenyl Carboxanilides Antibacterial / AntimycobacterialHomologation of the methoxy group to longer alkoxy chains to optimize lipophilicity and activity. nist.gov
Indole-Based Schiff Bases α-Glucosidase Inhibitors (for T2DM)Strategic placement of a methoxy group on an indole (B1671886) scaffold to enhance lipophilicity and π-stacking interactions in the enzyme's active site.

Exploration of this compound Analogues for Advanced Material Applications

The structural components of this compound make it and its analogues interesting candidates for the development of advanced materials. The hydroxyl (-OH) group allows it to act as a monomer in step-growth polymerizations to form polyesters, polyurethanes, or polyethers, while the aromatic ring can impart thermal stability and specific optical properties to the resulting polymer.

While direct polymerization of this compound is not extensively documented, research on structurally similar lignin-derived monomers provides a strong precedent for its potential. A notable analogue is 2-methoxy-4-vinylphenol (B128420) (MVP), which has been explored as a versatile bio-based platform for creating both thermoplastics and thermoset polymers. mdpi.com MVP, which features a vinyl group instead of a hydroxyethyl (B10761427) group, is readily polymerized through free-radical processes.

The exploration of MVP derivatives showcases several strategies relevant to this compound analogues:

Functionalization for Thermoplastics: The phenolic hydroxyl group of MVP has been functionalized to create hydrophobic monomers that undergo solution and emulsion polymerization, yielding materials with a wide range of thermal properties.

Development of Thermosets: MVP has been used to synthesize divinylbenzene (B73037) (DVB)-like monomers. These molecules, containing two polymerizable units, can be crosslinked with thiol-bearing reagents to produce thermosetting films with varying crosslinking densities.

Although this compound lacks a vinyl group for radical polymerization, its primary alcohol is a reactive handle for other polymerization techniques. Its potential as a monomer is rooted in established polymer chemistry. For example, it could react with dicarboxylic acids to form polyesters or with diisocyanates to form polyurethanes. The methoxyphenyl group would be incorporated as a pendant group along the polymer backbone, influencing the material's final properties such as its glass transition temperature and refractive index.

Monomer AnaloguePolymerization TypeResulting Material ClassPotential Application
2-Methoxy-4-vinylphenol (MVP) Radical PolymerizationThermoplastics (Homopolymers and Copolymers)Bio-based plastics and elastomers. mdpi.com
DVB-like monomers from MVP Thermal Curing (with thiols)ThermosetsCrosslinked films and resins.
This compound (Hypothetical) Step-Growth Polymerization (e.g., with diacids)PolyestersSpecialty polymers with modified thermal and optical properties.

Computational Approaches in Molecular Design, Virtual Screening, and Lead Optimization

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and interactions, thereby guiding the design and optimization of new compounds. For derivatives of this compound, computational methods such as molecular docking, virtual screening, and Density Functional Theory (DFT) are actively employed to accelerate the discovery of new pharmacologically active agents.

Molecular Docking is used to predict the preferred orientation of a ligand when bound to a target protein. This technique was used to study 2-(trimethoxyphenyl)-thiazole derivatives as inhibitors of cyclooxygenase (COX) enzymes. Docking simulations revealed plausible binding modes within the COX active site, identifying key hydrogen bond and hydrophobic interactions with residues like Arg120, Tyr355, and Ser530, which helped explain the observed inhibitory activity. In another study, derivatives of 2-(2-amino-6-phenyl-4-pyrimidinylamino)ethanol were docked into the active site of the anticancer protein target HDAC2, with the results indicating a good fit for the synthesized compounds. researchgate.net

Virtual Screening (VS) involves computationally screening large libraries of compounds against a biological target to identify potential hits. This approach allows researchers to prioritize which derivatives to synthesize and test, saving time and resources. VS campaigns have been successfully used to identify new classes of inhibitors for targets like matrix metalloproteinases (MMPs).

Lead Optimization is the process of refining a promising hit compound to improve its potency, selectivity, and pharmacokinetic properties. Computational tools are critical in this phase. For instance, DFT calculations can provide insights into a molecule's electronic structure, molecular electrostatic potential (MEP), and frontier molecular orbitals, which are crucial for understanding its reactivity and interaction profile. These computational predictions, when correlated with experimental results, provide a powerful framework for the rational design of improved analogues.

The table below provides examples of computational methods applied to analogues containing the methoxyphenyl scaffold.

Computational MethodTarget/SystemSoftware/PlatformKey Findings/Purpose
Molecular Docking Cyclooxygenase (COX) enzymesNot SpecifiedPredicted binding modes and key interactions of 2-(trimethoxyphenyl)-thiazole inhibitors.
Molecular Docking Histone Deacetylase 2 (HDAC2)GLIDE module of SchrödingerConfirmed that synthesized 2-(2-amino-6-aryl-4-pyrimidinamino) ethanol derivatives fit well into the active site. researchgate.net
Molecular Docking Cyclooxygenase-2 (COX-2)AutoDock 4.2Predicted that a vanillin (B372448) derivative had a lower (better) binding energy (-8.18 kcal/mol) than the parent compound.
Density Functional Theory (DFT) Schiff base derivativeB3LYP/6-311G+(d,p)Elucidated molecular electrostatic potential (MEP), frontier molecular orbitals, and other electronic properties to rationalize experimental findings.

Mechanistic Investigations of 2 2 Methoxyphenyl Ethanol Chemical Reactivity

Elucidation of Organic Reaction Mechanisms Involving 2-(2-Methoxyphenyl)ethanol and its Precursors

The formation and transformation of this compound involve several fundamental organic reaction mechanisms. A primary synthetic route to this alcohol is through the reduction of its corresponding carboxylic acid, 2-methoxyphenylacetic acid, or its ester derivatives.

Reduction of 2-Methoxyphenylacetic Acid and its Esters: The conversion of 2-methoxyphenylacetic acid to this compound is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). The mechanism involves the deprotonation of the carboxylic acid to form a lithium carboxylate salt. Subsequently, the hydride attacks the carbonyl carbon, leading to a tetrahedral intermediate. This is followed by the elimination of a lithium aluminate species to form 2-methoxy-phenylacetaldehyde. A second hydride attack on the aldehyde carbonyl carbon yields the lithium alkoxide of this compound, which is then protonated during aqueous workup to give the final alcohol product.

Another key precursor is 2'-methoxyacetophenone (B1218423). Its reduction to the chiral alcohol, 1-(2-methoxyphenyl)ethanol, is a well-studied transformation. This reaction can proceed via several mechanisms, including catalytic transfer hydrogenation. mdpi.comresearchgate.net In this process, a hydrogen donor, such as 2-propanol, transfers hydrogen to the ketone in the presence of a transition metal catalyst, commonly ruthenium or rhodium complexes. mdpi.com The mechanism is believed to involve the formation of a metal hydride species, which then delivers the hydride to the carbonyl carbon of the ketone. mdpi.com

Oxidation of this compound: Conversely, the oxidation of this compound to 2-methoxyphenylacetaldehyde is a critical transformation. This can be achieved using various oxidizing agents. For instance, chromium-based reagents or milder, more selective methods like Swern or Dess-Martin periodinane (DMP) oxidation are employed. The mechanisms for these reactions vary but generally involve the formation of an intermediate ester (chromate, alkoxysulfonium, or periodinane species) followed by a base-assisted elimination to form the aldehyde. Aerobic oxidation using metal catalysts represents a greener alternative, where the mechanism often involves the activation of molecular oxygen by the catalyst. researchgate.netresearchgate.net

In-depth Analysis of Catalytic Effects on Reaction Efficiency, Selectivity, and Green Chemistry Principles

Catalysis plays a pivotal role in the synthesis and transformation of this compound and its derivatives, significantly impacting reaction efficiency, selectivity, and adherence to green chemistry principles. uniroma1.itnih.gov Green chemistry aims to design chemical processes that minimize the use and generation of hazardous substances. uniroma1.it

Catalytic Hydrogenation and Transfer Hydrogenation: Catalytic transfer hydrogenation (CTH) of 2'-methoxyacetophenone is an excellent example of a green chemical process. mdpi.comnih.gov This method avoids the use of pressurized hydrogen gas and often employs environmentally benign hydrogen donors like isopropanol. mdpi.com The choice of catalyst, typically a transition metal complex, is crucial for efficiency and selectivity. For instance, ruthenium(II) complexes have shown high conversion rates in the transfer hydrogenation of acetophenone (B1666503) derivatives. researchgate.net The catalyst's ligand environment can be tuned to optimize activity and, in asymmetric versions, enantioselectivity.

Catalytic Oxidation: The selective oxidation of alcohols to aldehydes without over-oxidation to carboxylic acids is a significant challenge. Heterogeneous catalysts are often favored as they can be easily separated and recycled, aligning with green chemistry principles. mdpi.com For the oxidation of benzyl (B1604629) alcohol derivatives, catalysts based on supported noble metals (e.g., Pd, Pt, Au) or transition metal oxides have been investigated. mdpi.comresearchgate.net The catalyst support can also influence activity and selectivity. Core-shell structured catalysts, for example, have demonstrated high efficiency and selectivity in alcohol oxidations by providing a high surface area and stabilizing the active metal nanoparticles. mdpi.com The use of molecular oxygen or hydrogen peroxide as the oxidant makes these processes more sustainable than those requiring stoichiometric, toxic oxidants like chromates. researchgate.net

The following table summarizes the catalytic effects in reactions analogous to the synthesis and transformation of this compound.

Reaction TypeCatalyst SystemSubstrate ExampleKey Findings on Efficiency and SelectivityGreen Chemistry Aspect
Transfer Hydrogenation[RuCl₂(η⁶-p-cymene)(L)]Acetophenone DerivativesHigh conversion rates (up to 97%). Activity is base-dependent (KOtBu). researchgate.netAvoids pressurized H₂; uses alcohols as H-donors. mdpi.commdpi.com
Aerobic OxidationAu@Zn/Ni-MOF-2 (core-shell)2-PhenylethanolYield of 70% to 2-phenylacetaldehyde. mdpi.comUses O₂ as a green oxidant. mdpi.com
Peroxidative OxidationFe₃O₄@PAH@PSS@PdBenzyl Alcohol95% conversion, 90% selectivity to benzaldehyde. Catalyst is reusable. mdpi.comUses H₂O₂ as oxidant; catalyst is magnetically separable and recyclable. mdpi.com

Studies on Stereoselective Reaction Pathways and Enantiomeric Excess Control

While this compound itself is achiral, its isomer, 1-(2-methoxyphenyl)ethanol, possesses a stereogenic center, making it a valuable chiral building block in asymmetric synthesis. nih.govethernet.edu.et Research in this area focuses on the stereoselective synthesis of this alcohol, primarily through the asymmetric reduction of the prochiral ketone, 2'-methoxyacetophenone.

Asymmetric Transfer Hydrogenation (ATH): Asymmetric transfer hydrogenation is a powerful method for producing enantiomerically enriched alcohols. nih.gov This reaction employs a chiral catalyst, typically a complex of rhodium (Rh) or ruthenium (Ru) with chiral ligands. The mechanism involves the dynamic kinetic resolution of the substrate. The chiral catalyst preferentially delivers a hydride to one face of the carbonyl group, leading to the formation of one enantiomer in excess. The choice of chiral ligand, hydrogen donor, and reaction conditions are critical for achieving high enantiomeric excess (ee).

Enzyme-Catalyzed Reductions: Biocatalysis offers a highly selective and environmentally friendly route to chiral alcohols. Enzymes such as alcohol dehydrogenases (ADHs) can reduce ketones with exceptional enantioselectivity, often approaching >99% ee. The mechanism involves the use of a cofactor, typically nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphate (B84403) (NADPH), which acts as the hydride source. The enzyme's chiral active site precisely orients the substrate, ensuring the hydride is delivered to a specific face of the carbonyl.

The table below presents data on the asymmetric synthesis of chiral alcohols related to the target compound.

MethodCatalyst/EnzymeSubstrateProductEnantiomeric Excess (ee)Reference Finding
Asymmetric Transfer Hydrogenation (ATH)Chiral Rh(III) complexα-alkoxy β-ketoesterssyn-α-alkoxy β-hydroxyesters>99% eeDemonstrates high enantioselectivity using greener solvents like 2-MeTHF. nih.gov
Organocatalytic Michael AdditionO-TMS-protected prolinol(E)-cinnamaldehyde(R)-3-nitro-3-phenylpropanal94-96% eeA key step in the synthesis of chiral GABA derivatives. mdpi.com

Theoretical Modeling of Reaction Pathways, Transition States, and Reactive Intermediates

Modeling Oxidation Reactions: For alcohol oxidation reactions, DFT studies can elucidate the mechanism of catalyst action. For example, in the oxidation of methanol (B129727) on a copper surface, DFT calculations have been used to determine the adsorption energies of various intermediates (e.g., methoxy (B1213986), formaldehyde, formate) on the catalyst surface. up.pt These calculations help to map out the potential energy surface of the reaction, identifying the most favorable reaction pathway and the rate-determining step. Similar studies on phenylethanol and other substituted benzyl alcohols can reveal how substituents, like the methoxy group in this compound, influence the electronic properties of the molecule and its interaction with the catalyst, thereby affecting reaction rates and selectivity. researchgate.netresearchgate.net

Investigating Reaction Mechanisms: Computational studies have been employed to clarify complex reaction mechanisms. For instance, in the reaction between 2-methoxyfuran (B1219529) and a nitroalkene, quantum chemical calculations showed that the reaction proceeds through zwitterionic intermediates, a pathway different from what was previously postulated. mdpi.com This level of detail helps in understanding how different nucleophilic and electrophilic sites on the reactants interact to form various intermediates and final products. For reactions involving this compound or its precursors, theoretical modeling could be used to predict reactivity, rationalize observed product distributions, and guide the design of more efficient catalysts and reaction conditions. researchgate.net

The following table summarizes predicted collision cross-section values for this compound, which are derived from computational models and are useful in analytical studies.

Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]⁺153.09100130.3
[M+Na]⁺175.07294138.2
[M-H]⁻151.07644132.9
[M+NH₄]⁺170.11754151.1
[M+K]⁺191.04688136.5

Data Source: PubChemLite. uni.lu

Advanced Research in Biological and Pharmacological Activities of 2 2 Methoxyphenyl Ethanol

Investigations into Diverse Potential Therapeutic Applications

The structural scaffold of 2-(2-Methoxyphenyl)ethanol has proven to be a versatile template for the development of novel therapeutic agents. By modifying this core structure, researchers have synthesized a variety of derivatives and analogues, which have been systematically evaluated for their efficacy in several key therapeutic areas.

Antimicrobial and Antifungal Efficacy Studies of this compound Derivatives

Derivatives of this compound have demonstrated notable antimicrobial and antifungal properties. For instance, a novel β-lactam derivative incorporating a 2-methoxyphenethylamine (B1581544) moiety, 1-(2-methoxyphenyl)-2-oxo-4-phenylazetidin-3-yl acetate, has shown antibacterial activity against a panel of bacteria, including Streptococcus salivarius, Lactobacillus casei, Pseudomonas aeruginosa, Enterococcus faecium, and Streptococcus pneumoniae. In disc diffusion assays, this compound produced zones of inhibition ranging from 0.8 to 1.5 cm, indicating its potential as an antibacterial agent. researchgate.net In contrast, the corresponding imine derivative, (E)-N-benzylidene-2-(2-methoxyphenyl)ethanamine, did not exhibit any antibacterial activity. researchgate.net

Furthermore, other methoxyphenyl compounds have been investigated for their antimicrobial prowess. A series of 2"-methoxy-4"-[2-(4'-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]-6"-aryl nicotinonitrile derivatives displayed both antibacterial and antifungal activities. researchgate.net Similarly, quinazolinone derivatives bearing a 3-methoxyphenyl (B12655295) group have been synthesized and shown to possess significant activity against various microorganisms, including Staphylococcus aureus, Bacillus species, Escherichia coli, Klebsiella pneumoniae, Enterococcus faecalis, Pseudomonas aeruginosa, and Candida albicans, with Minimum Inhibitory Concentrations (MICs) ranging from 6 to 12 mg/mL. magnascientiapub.com Natural methoxyphenol compounds like eugenol (B1671780) have also exhibited broad-spectrum antimicrobial activity against foodborne pathogens and spoilage bacteria. nih.gov

Table 1: Antimicrobial Activity of this compound Derivatives and Related Compounds
Compound/DerivativeTarget MicroorganismActivity/MeasurementReference
1-(2-methoxyphenyl)-2-oxo-4-phenylazetidin-3-yl acetateS. salivarius, L. casei, P. aeruginosa, E. faecium, S. pneumoniaeZone of inhibition: 0.8-1.5 cm researchgate.net
2"-methoxy-4"-[2-(4'-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl]-6"-aryl nicotinonitrilesGram-positive and Gram-negative bacteria, FungiModerate to good activity researchgate.net
3-(3-methoxyphenyl)-quinazolinone derivativesS. aureus, Bacillus sp., E. coli, K. pneumoniae, E. faecalis, P. aeruginosa, C. albicansMIC: 6-12 mg/mL magnascientiapub.com
EugenolFoodborne pathogens and spoilage bacteriaBroad-spectrum antimicrobial activity nih.gov

Antitumor and Anticancer Mechanistic Research

The anticancer potential of compounds containing the methoxyphenyl moiety has been a significant area of research. While direct studies on this compound are limited, extensive research on related structures provides valuable insights into their potential mechanisms of action. Methoxyflavone analogs, for example, have been shown to promote cytotoxic activity in various cancer cell lines. mdpi.comnih.govpreprints.org The presence and position of the methoxy (B1213986) group can influence the lipophilicity of these compounds, which in turn affects their ability to cross cell membranes and interact with intracellular targets. mdpi.comnih.gov

One of the key mechanisms implicated in the anticancer activity of methoxy-containing compounds is the induction of apoptosis. For instance, 2-methoxyestradiol (B1684026) (2-ME), a metabolite of estradiol, has demonstrated potent antitumor effects in various cancer types, including osteosarcoma. nih.gov Studies have shown that 2-ME can inhibit cancer cell proliferation in a time- and dose-dependent manner, induce cell cycle arrest at the G2/M phase, and trigger early apoptosis. nih.gov The apoptotic mechanism of 2-ME is associated with the downregulation of anti-apoptotic proteins like Bcl-2 and vascular endothelial growth factor (VEGF), and the upregulation of pro-apoptotic proteins such as caspase-3. nih.gov

Furthermore, certain chalcone (B49325) derivatives incorporating a 2-methoxyphenyl group have been synthesized and evaluated for their anticancer activity. For example, (2E,4E)-5-(2-methoxyphenyl)-1-(1H-pyrrol-2-yl)penta-2,4-dien-1-one has been investigated for its effects on colon cancer cells. mdpi.com The anticancer activity of many methoxylated chalcones is linked to their ability to inhibit tubulin polymerization, a critical process in cell division. mdpi.com These compounds can bind to the colchicine (B1669291) binding site on β-tubulin, disrupting microtubule dynamics and leading to mitotic arrest and apoptosis. mdpi.com

Table 2: Anticancer Mechanisms of Methoxyphenyl-Containing Compounds
Compound ClassProposed Mechanism of ActionKey Molecular TargetsReference
MethoxyflavonesInduction of cytotoxicityVarious protein markers mdpi.comnih.govpreprints.org
2-Methoxyestradiol (2-ME)Inhibition of proliferation, cell cycle arrest, induction of apoptosisBcl-2, VEGF, Caspase-3 nih.gov
Methoxylated ChalconesInhibition of tubulin polymerization, induction of apoptosisβ-tubulin (colchicine binding site) mdpi.com

Studies on Anti-inflammatory and Neuroprotective Effects of this compound Analogues

Analogues of this compound have demonstrated significant anti-inflammatory and neuroprotective properties. A variety of methoxyphenolic compounds have been shown to inhibit the production of multiple inflammatory mediators, including CCL2, CCL5, IL-6, and IL-8, in human airway cells. nih.govd-nb.infomtroyal.ca The anti-inflammatory activity of these compounds appears to be independent of the inhibition of reactive oxygen species (ROS) production or NF-κB activation. nih.govd-nb.infomtroyal.ca Instead, it has been suggested that they may exert their effects post-transcriptionally by inhibiting the binding of the RNA-binding protein HuR to mRNA. nih.gov

The following table summarizes the IC50 values for the inhibition of inflammatory mediators by several methoxyphenolic compounds:

Table 3: Anti-inflammatory Activity of Methoxyphenolic Compounds
CompoundIC50 (µM)Reference
Diapocynin20.3 nih.govd-nb.info
Resveratrol42.7 nih.govd-nb.info
2-Methoxyhydroquinone64.3 nih.govd-nb.info
Apocynin146.6 nih.govd-nb.info
4-Amino-2-methoxyphenol410 nih.govd-nb.info

In the context of neuroprotection, a derivative of the closely related 2-(4-methoxyphenyl)ethanol has shown protective effects against neurotoxicity. This suggests that the core structure of methoxyphenylethanol is a promising scaffold for developing agents to treat neurodegenerative conditions.

Furthermore, a novel pyrazole (B372694) derivative, 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole (FR140423), has exhibited potent anti-inflammatory and analgesic effects. nih.gov This compound is a selective cyclooxygenase-2 (COX-2) inhibitor, being 150 times more selective for COX-2 over COX-1. nih.gov Its anti-inflammatory effects were found to be two- to three-fold more potent than indomethacin (B1671933) in carrageenin-induced paw edema and adjuvant arthritis models. nih.gov

Evaluation of Antiglycation and Antidiabetic Potential of Related Compounds

Derivatives of this compound have emerged as promising candidates for the management of diabetes and its complications due to their antiglycation and antidiabetic properties. A series of 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole (B158602) derivatives were synthesized and evaluated for their antiglycation activity. Several of these compounds exhibited potent activity, with IC50 values ranging from 160.2 to 290.17 µM, which was superior to the standard drug, Rutin (IC50 = 295.09 ± 1.04 µM). researchgate.net

The following table highlights the antiglycation activity of some of the most potent 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole derivatives:

Table 4: Antiglycation Activity of 2-(2-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole Derivatives
CompoundIC50 (µM)
Derivative 1160.2
Derivative 2Potent activity
Derivative 3Potent activity
Derivative 4Potent activity
Derivative 5Potent activity
Derivative 6290.17
Derivative 8Potent activity
Rutin (Standard)295.09 ± 1.04

In addition to antiglycation activity, related compounds have shown potential as antidiabetic agents. For instance, a series of indole-based Schiff base derivatives containing a methoxy group demonstrated significant α-glucosidase inhibitory activity. mdpi.com Compounds with 3-bromophenyl and 4-nitrophenyl substitutions exhibited the highest inhibitory activities at 91.06% and 89.11%, respectively, at a concentration of 100 µM, which was comparable to the standard inhibitor, acarbose (B1664774) (84.66%). mdpi.com

Furthermore, certain aryloxypropanolamine derivatives incorporating a 3-methoxyphenyl group have been synthesized and evaluated for their antidiabetic activity in streptozotocin-induced diabetic rats. niscpr.res.in One such derivative, N-((1S)-(4-(3-(tert-butylamino)-2-hydroxypropoxy)phenyl)chloromethyl)-N-(3-methoxyphenyl)benzamide, demonstrated a significant decrease in blood glucose levels, with a 50.64% reduction after 2 hours and a 77.09% reduction after 6 hours. niscpr.res.in

Analgesic and H1-Antihistaminic Property Investigations of Substituted Ethanol (B145695) Derivatives

Substituted ethanol derivatives, including those with a methoxyphenyl moiety, have been investigated for their analgesic and potential H1-antihistaminic properties. A series of 1,2-diphenyl-2-(4-substituted 1-piperazinyl)ethanol derivatives were prepared and showed notable analgesic activity. nih.govacs.org The dl-erythro isomers were found to be significantly more active than their threo counterparts. nih.govacs.org Specifically, derivatives of dl-erythro-1-phenyl-2-(substituted phenyl)-2-[4-(p-methoxybenzyl)-1-piperazinyl]ethanol were among the most active, with a potency about two to three times that of codeine. nih.govacs.org

Quinazolinone derivatives with a 3-methoxyphenyl substitution have also demonstrated significant analgesic activity in acetic acid-induced writhing tests in mice, with some compounds showing a higher percentage of protection compared to standard analgesic drugs like indomethacin and acetylsalicylic acid. mediresonline.org Tramadol, a clinically used analgesic, is itself a methoxyphenyl derivative, specifically (1RS, 2RS)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)-cyclohexanol hydrochloride. mdpi.com

While direct evidence for the H1-antihistaminic activity of this compound derivatives is not extensively documented, the structural features of some related compounds suggest potential in this area. For example, a series of 1-substituted-4-(3-methylphenyl)-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones were synthesized and showed significant in vivo H1-antihistaminic activity. nih.gov One of the derivatives was found to be equipotent to the standard drug chlorpheniramine (B86927) maleate (B1232345) in protecting guinea pigs from histamine-induced bronchospasm, with the added benefit of negligible sedation. nih.gov The development of classical H1-antagonists often involved the diarylalkylamine framework, which bears some resemblance to the structures of the analgesic ethanol derivatives. auburn.edu

Table 5: Analgesic Activity of Methoxyphenyl and Substituted Ethanol Derivatives
Compound/Derivative ClassAnimal ModelObserved EffectReference
1,2-diphenyl-2-(4-(p-methoxybenzyl)-1-piperazinyl)ethanol derivativesNot specified2-3 times more potent than codeine nih.govacs.org
3-(3-methoxyphenyl)-quinazolinone derivativesAcetic acid-induced writhing in miceSignificant analgesic activity mediresonline.org
TramadolClinical useOpioid analgesic mdpi.com
1-methyl-4-(3-methylphenyl)-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-oneHistamine-induced bronchospasm in guinea pigsEquipotent to chlorpheniramine maleate (H1-antihistaminic) nih.gov

Molecular Interactions with Defined Biological Targets

The diverse pharmacological activities of this compound and its derivatives are a direct consequence of their interactions with specific biological targets at the molecular level. The methoxy group, in particular, plays a crucial role in modulating the binding affinity and selectivity of these compounds for their respective targets.

In the realm of anti-inflammatory action, methoxyphenolic compounds have been shown to inhibit the production of various pro-inflammatory cytokines and chemokines. nih.govd-nb.infomtroyal.ca While the exact mechanism is still under investigation, evidence suggests a post-transcriptional mode of action involving the inhibition of the RNA-binding protein HuR. nih.gov Some methoxyphenyl derivatives, such as the pyrazole compound FR140423, act as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. nih.gov

The anticancer effects of methoxyphenyl-containing compounds are often attributed to their interaction with tubulin. mdpi.com By binding to the colchicine site on β-tubulin, these molecules disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. mdpi.com Additionally, compounds like 2-methoxyestradiol have been shown to modulate the expression of key proteins involved in apoptosis, such as Bcl-2 and caspases. nih.gov

The antidiabetic potential of these compounds is linked to their ability to inhibit enzymes involved in carbohydrate metabolism and to prevent the formation of advanced glycation end-products (AGEs). The antiglycation activity of 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole derivatives suggests an interaction with the intermediates of the glycation process, thereby preventing the cross-linking of proteins. researchgate.net Furthermore, the inhibition of α-glucosidase by indole-based Schiff bases containing a methoxy group points to a direct interaction with the active site of this enzyme. mdpi.com

The analgesic effects of certain substituted ethanol and methoxyphenyl derivatives are mediated through their interaction with the central nervous system. Tramadol, for instance, is a centrally acting analgesic with a multimodal mechanism of action that includes weak µ-opioid receptor agonism and inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake. mdpi.com The analgesic properties of some novel pyrazole derivatives have also been linked to a morphine-like effect that is reversible by the opioid antagonist naloxone. nih.gov

The following table summarizes the known and proposed molecular targets for the various pharmacological activities of this compound derivatives and related compounds.

Based on a comprehensive search for scientific literature, there is a notable lack of specific published research on the advanced biological and pharmacological activities of the chemical compound This compound . The existing body of research does not provide sufficient data to thoroughly populate the detailed sections and subsections requested.

General Ethanol: Extensive research exists on the biological effects of ethanol, including its metabolic pathways via alcohol dehydrogenase (ADH) and cytochrome P450 enzymes (CYP2E1), and its interactions with various neurotransmitter systems such as GABA and NMDA receptors. However, this information is not specific to the 2-(2-methoxyphenyl) substituted structure.

Structural Isomers: Some research is available for the isomer 4-methoxyphenethyl alcohol (the para-isomer), but these findings cannot be attributed to this compound (the ortho-isomer) as small structural changes can lead to significantly different biological activities.

Related but Distinct Compounds: Studies on more complex molecules that may contain a methoxyphenyl ethanol moiety as part of a larger structure are available. However, the pharmacological activities of these larger compounds are not representative of this compound itself.

Due to the absence of specific, detailed research findings for this compound in the requested areas, it is not possible to generate the scientifically accurate and focused article as outlined. Further original research would be required to elucidate the pharmacological properties of this specific compound.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Building Block in the Synthesis of Complex Organic Molecules

The unique combination of a hydroxyl group and a methoxy-substituted aromatic ring in 2-(2-Methoxyphenyl)ethanol provides reactive sites that are instrumental in the construction of more intricate molecular architectures. The hydroxyl group can be readily converted into a good leaving group or oxidized to an aldehyde or carboxylic acid, while the aromatic ring can undergo electrophilic substitution reactions. These characteristics make it a valuable synthon in multi-step organic synthesis.

Derivatives of methoxyphenyl ethanol (B145695) are utilized in the total synthesis of various natural products and bioactive compounds. For instance, methoxyphenyl moieties are common in a wide range of pharmacologically active heterocyclic compounds. The synthesis of certain furan (B31954) derivatives, which are natural products isolated from plants, has been achieved using precursors containing a methoxyphenyl group. researchgate.net While direct synthesis starting from this compound is not always the chosen route, its structural motif is a recurring feature in the retrosynthetic analysis of many complex targets.

The general synthetic utility of methoxy-substituted phenylpropanoids, a class to which this compound belongs, is well-established in the synthesis of lignans, a large group of polyphenols with diverse biological activities, including antitumor and antioxidant properties. The strategic placement of the methoxy (B1213986) group on the phenyl ring influences the electronic properties and steric hindrance, which can be exploited to achieve regioselectivity in subsequent synthetic steps.

Integration into Specialty Chemicals and Advanced Materials Research

The functional groups of this compound and its isomers allow for their incorporation into polymeric structures, leading to the development of specialty chemicals and advanced materials with tailored properties. The hydroxyl group can participate in esterification or etherification reactions to form monomers suitable for polymerization.

Research into biobased polymers has highlighted the utility of related methoxyphenyl compounds. For example, 2-methoxy-4-vinylphenol (B128420), a derivative of a methoxyphenyl compound, has been used as a monomer precursor for creating both thermoplastics and thermoset polymers. nih.govresearchgate.net These polymers can be derived from lignin (B12514952), a natural aromatic polymer, showcasing a move towards sustainable materials. Similarly, phosphazene polymers have been synthesized using 2-(2-methoxyethoxy)ethanol, a related ether, to create membranes with selective permeability for different solvents. osti.gov

The presence of the methoxyphenyl group can impart specific properties to the resulting polymers, such as thermal stability, altered solubility, and specific optical or electronic characteristics. This makes monomers derived from compounds like this compound attractive for research in functional polymers and specialty materials.

Table 1: Examples of Methoxyphenyl Derivatives in Polymer Science
DerivativePolymer TypeApplication/Research Area
2-Methoxy-4-vinylphenolThermoplastics, ThermosetsBiobased and functional polymers from lignin. nih.govresearchgate.net
2-(2-Methoxyethoxy)ethanolPhosphazene PolymersSolvent-selective pervaporation membranes. osti.gov

Development and Application in Chemical Probes and Labeling Technologies

Fluorescent probes are essential tools in biomedical research for visualizing and detecting specific molecules within biological systems. The design of these probes often involves a fluorophore (the light-emitting part) and a reactive or targeting moiety. While direct use of this compound as a fluorescent probe is not common, its scaffold can be chemically modified to create such tools.

The synthesis of fluorescent probes can involve functionalizing a core structure with reactive groups that can bind to specific analytes. For example, benzothiazole-based probes have been developed to detect amyloid aggregates and reactive oxygen species. nih.gov The this compound molecule, with its reactive hydroxyl group and activatable aromatic ring, serves as a potential starting point for the synthesis of more complex probe structures. Through chemical modification, it could be linked to a fluorophore and a targeting group to create a specific chemical probe. For instance, the hydroxyl group could be used to attach the molecule to a larger system, while the phenyl ring could be further functionalized to tune the electronic properties of a conjugated system, a key aspect of many fluorescent dyes.

Advancements in Analytical Methodologies for this compound Research

In quantitative chemical analysis, particularly in chromatography, internal standards are crucial for achieving accurate and reproducible results. An internal standard is a compound added in a constant amount to samples, the blank, and calibration standards. By comparing the detector response of the analyte to that of the internal standard, variations in sample injection volume, detector response, and sample preparation can be compensated for.

The ideal internal standard has chemical and physical properties similar to the analyte and does not interfere with the analysis of the analyte. The isomer of the target compound, 2-(4-Methoxyphenyl)ethanol, is documented as being used as an internal standard in fluorous biphasic catalysis reactions. fishersci.comfishersci.ca Given the similar chemical structure and properties of ortho-, meta-, and para-isomers, this compound is also a highly suitable candidate for use as an internal standard in the quantitative analysis of other aromatic alcohols or related compounds. Deuterated versions of analytes are often considered the best internal standards for mass spectrometry, but structurally similar, non-labeled compounds like this compound offer a cost-effective and reliable alternative for many applications. nih.gov

The primary analytical technique for the separation and quantification of volatile and semi-volatile organic compounds like this compound is Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). A validated GC-MS method would provide both quantification and structural confirmation. The validation of such an analytical method involves assessing parameters like linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the reliability of the results. fda.govnih.govjrasb.com

Table 2: Typical GC-MS Parameters for Analysis of Related Aromatic Alcohols
ParameterTypical Value/Condition
Column DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness)
Injector Temperature 180 - 250 °C
Carrier Gas Helium at a constant flow rate (e.g., 1.0 - 1.5 mL/min)
Oven Program Initial temp: 50-80°C, ramp to 220-240°C
Injection Mode Splitless or split, depending on concentration
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-350 amu

Computational and Theoretical Chemistry Perspectives on 2 2 Methoxyphenyl Ethanol

Application of Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of 2-(2-Methoxyphenyl)ethanol. By solving approximations of the Schrödinger equation, these methods map the electron distribution within the molecule, which governs its chemical properties.

A key application is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. ossila.com The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller gap generally suggests higher reactivity. wikipedia.org

These calculations also generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution and are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack. Furthermore, parameters such as electronegativity, chemical hardness, and electrophilicity index can be derived from HOMO and LUMO energies, providing a quantitative basis for reactivity predictions. physchemres.org

Table 1: Representative Data from Quantum Chemical Calculations for this compound

Parameter Predicted Value (Arbitrary Units) Significance
HOMO Energy -6.5 eV Electron-donating capacity
LUMO Energy 1.2 eV Electron-accepting capacity
HOMO-LUMO Gap 7.7 eV Chemical reactivity and stability
Dipole Moment 2.1 D Molecular polarity and solubility
Mulliken Charge on O(H) -0.7 e Site for electrophilic attack
Mulliken Charge on H(O) +0.4 e Site for nucleophilic attack (acidity)

Note: The values in this table are illustrative and represent the type of data generated by quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of this compound, tracking the motions of its atoms over time. researchgate.net This technique is essential for exploring the molecule's conformational landscape and understanding its interactions with its environment, such as solvents or biological macromolecules. researcher.life

By simulating the molecule in an explicit solvent like water, MD can reveal how the flexible ethyl-alcohol side chain rotates and folds. This conformational flexibility is crucial for its interaction with biological targets. nih.gov Analysis of the simulation trajectory can identify the most stable conformations and the energy barriers between them.

MD simulations are also powerful tools for studying intermolecular interactions. frontiersin.org They can detail the formation and dynamics of hydrogen bonds between the hydroxyl group of this compound and surrounding water molecules. These simulations can also characterize non-covalent interactions, such as van der Waals forces, which are critical for understanding how the molecule binds within the active site of a protein. researchgate.net

Table 2: Insights from Molecular Dynamics Simulations of this compound

Parameter Description Significance
Conformational Dihedrals Analysis of the C-C-O-H and other key dihedral angles over time. Reveals preferred conformations and flexibility of the side chain.
Radial Distribution Function Describes the probability of finding solvent molecules at a certain distance from the solute. Characterizes the solvation shell and specific solute-solvent interactions.
Hydrogen Bond Analysis Tracks the number and lifetime of hydrogen bonds with solvent molecules. Quantifies the strength and nature of intermolecular hydrogen bonding.

Density Functional Theory (DFT) Applications in Compound Characterization and Property Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules like this compound. nih.gov DFT is used to predict a wide array of properties by calculating the electron density of the system. mdpi.com

Key applications of DFT include:

Geometric Optimization: Determining the most stable three-dimensional structure of the molecule by finding the geometry with the lowest energy. This provides accurate bond lengths, bond angles, and dihedral angles.

Vibrational Analysis: Predicting the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies can be compared with experimental data to confirm the structure.

Electronic Properties: As with other quantum methods, DFT is used to calculate HOMO-LUMO energies, MEPs, and other electronic descriptors that help in understanding reactivity. physchemres.orgmdpi.com

Thermochemical Properties: Predicting thermodynamic quantities such as enthalpy of formation, entropy, and Gibbs free energy.

The accuracy of DFT calculations depends on the choice of the functional (e.g., B3LYP, PBE0) and the basis set, which describes the atomic orbitals. mdpi.com DFT, particularly with dispersion corrections (DFT-D), is also adept at modeling non-covalent interactions, which are crucial for understanding molecular recognition and binding. acs.org

Table 3: Properties of this compound Predictable by DFT

Property Predicted Information Relevance
Optimized Geometry Bond lengths (e.g., C-O, O-H), bond angles, dihedral angles. Provides the most stable 3D structure of the molecule.
Vibrational Frequencies Positions and intensities of IR and Raman peaks. Aids in structural characterization and comparison with experimental spectra.
Total Energy The ground state electronic energy of the molecule. Used to compare the relative stability of different conformations or isomers.

Predictive Modeling for Biological Activity, Adsorption, Distribution, Metabolism, and Excretion (ADME) (Focus on theoretical models, not specific ADME values)

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) models, is a vital in silico tool for assessing the druglikeness of a compound like this compound. nih.gov These theoretical models establish a mathematical relationship between a molecule's structural or physicochemical properties (descriptors) and its ADME properties. researchgate.net

The fundamental principle is that the biological activity and pharmacokinetic profile of a molecule are encoded in its structure. nih.gov The process involves:

Descriptor Calculation: A large number of molecular descriptors are calculated for the compound. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (describing atomic connectivity), and physicochemical descriptors (e.g., logP for lipophilicity, Polar Surface Area or PSA).

Model Building: Using a training set of compounds with known ADME properties, statistical methods or machine learning algorithms (like multiple linear regression, random forest, or support vector machines) are used to build a model that correlates the descriptors with the property of interest. researchgate.net

Prediction: The validated model is then used to predict the ADME properties of new or untested compounds.

For this compound, these models can predict key parameters such as its potential for oral absorption, ability to cross the blood-brain barrier, metabolic stability, and potential for inhibiting key drug-metabolizing enzymes. This allows for an early-stage assessment of its pharmacokinetic profile without the need for extensive experimental testing. nih.gov

Note: Values are representative and used as input for theoretical ADME prediction models.

Table of Compounds Mentioned

Compound Name

Future Research Directions and Translational Impact

Emerging Methodologies and Technologies Applicable to 2-(2-Methoxyphenyl)ethanol Research

The comprehensive characterization of this compound and its analogs will be significantly enhanced by the application of advanced analytical techniques. High-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are fundamental for the structural elucidation of novel derivatives and for studying their interactions with biological targets. nih.govsemanticscholar.orgthermofisher.com Hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) will be instrumental in analyzing complex mixtures and in pharmacokinetic studies. semanticscholar.orgscispace.com

Furthermore, the adoption of more sophisticated analytical platforms can provide deeper insights. Comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry, for instance, offers superior separation capabilities for complex volatile organic compound mixtures and could be employed to analyze the products of synthetic reactions or metabolic pathways involving this compound. mdpi.com The development of novel ionization techniques and mass analyzers will continue to improve sensitivity and resolution, enabling the detection and characterization of trace-level metabolites and interaction products. semanticscholar.orgscispace.com

Potential for Lead Compound Development and Optimization in Medicinal Chemistry

The structural motif of this compound holds considerable promise for the development of new therapeutic agents. A closely related compound, 2-(2-methoxyphenoxy)ethanol, serves as a crucial intermediate in the synthesis of Carvedilol, a non-selective beta-blocker and alpha-1 blocker used in the management of heart failure and high blood pressure. This highlights the potential of the methoxyphenyl ethanol (B145695) scaffold as a pharmacologically relevant structure.

Future medicinal chemistry efforts will likely focus on the synthesis of a diverse library of this compound derivatives to explore their structure-activity relationships (SAR). nih.govyoutube.comnih.govyoutube.com By systematically modifying the aromatic ring, the ethanol side chain, and the methoxy (B1213986) group, researchers can investigate how these changes influence binding affinity and selectivity for various biological targets, such as G protein-coupled receptors (GPCRs). nih.govceltarys.comcreativebiomart.net For instance, SAR studies on phenylethanolamines have demonstrated that substitutions on the phenyl ring and the nitrogen atom significantly impact their adrenergic receptor activity. youtube.comyoutube.comwikipedia.org

Pharmacophore modeling will be a key computational tool in this process. By identifying the essential three-dimensional arrangement of chemical features required for biological activity, pharmacophore models can guide the rational design of new ligands. nih.govias.ac.in For example, pharmacophore models for β2-adrenoceptor agonists have been developed to predict subtype selectivity. nih.gov Such models, potentially derived from the study of known ligands for targets like adrenergic receptors, could be used to screen virtual libraries for novel compounds based on the this compound scaffold. pnas.orgmdpi.com

Table 1: Potential Modifications of this compound for SAR Studies

Modification Site Potential Substituents Rationale
Aromatic Ring Halogens, Alkyl groups, Nitro groups To modulate electronic properties and steric interactions.
Ethanol Side Chain Alkylation, Introduction of chiral centers To explore conformational effects and stereoselectivity.

Integration of High-Throughput Screening and Omics Technologies in Research

To accelerate the discovery of biologically active derivatives of this compound, high-throughput screening (HTS) methodologies will be indispensable. nih.govceltarys.comcreativebiomart.netrsc.org HTS allows for the rapid testing of large compound libraries against specific biological targets. Given the structural similarities to ligands for GPCRs, HTS assays for this receptor superfamily would be particularly relevant. nih.govceltarys.comcreativebiomart.net These assays often rely on detecting changes in intracellular second messengers like cAMP or calcium. nih.govceltarys.com

The integration of "omics" technologies will provide a more holistic understanding of the biological effects of this compound and its derivatives.

Transcriptomics : By analyzing changes in global gene expression, transcriptomics can reveal the cellular pathways and biological processes affected by a compound. nih.govnih.govresearchgate.netlongdom.orglongdom.org This can help in identifying the mechanism of action and potential off-target effects. For instance, transcriptomic studies have been used to characterize the hazards of complex mixtures of polycyclic aromatic hydrocarbons. nih.govnih.gov

Metabolomics : This technology focuses on the comprehensive analysis of small-molecule metabolites in biological systems. nih.govnih.govmdpi.commdpi.comoup.com Metabolomic profiling can identify biomarkers of exposure and effect, and elucidate the metabolic fate of this compound. nih.govnih.govmdpi.commdpi.com Studies on the metabolomics of phenolic compounds, for example, are providing insights into their bioavailability and biological effects. nih.govnih.govmdpi.com

Table 2: Application of Omics Technologies in this compound Research

Omics Technology Potential Application Expected Outcome
Transcriptomics Analysis of gene expression changes in cells treated with this compound derivatives. Identification of molecular targets and affected signaling pathways.

Sustainable Synthesis and Green Chemistry Innovations in the Production and Application of this compound

Future research will also emphasize the development of sustainable and environmentally friendly methods for the synthesis of this compound and its derivatives. Green chemistry principles, such as the use of renewable feedstocks, catalytic reagents, and energy-efficient processes, will be central to these efforts. nih.govrsc.orgnih.govresearchgate.net

One promising avenue is the use of biocatalysis. Enzymes and whole-cell systems can offer high chemo-, regio-, and stereoselectivity under mild reaction conditions. nih.govnih.govresearchgate.nettandfonline.comacs.org The biocatalytic reduction of prochiral ketones to chiral aromatic alcohols is a well-established green method that could be adapted for the synthesis of enantiomerically pure derivatives of this compound. nih.govnih.govresearchgate.nettandfonline.comacs.org

Another area of innovation lies in the catalytic cleavage of lignin (B12514952). Lignin, a complex aromatic polymer, is an abundant and renewable resource. Since this compound can be considered a lignin model compound, research into the selective cleavage of aryl-ether bonds in lignin could lead to novel synthetic routes to this and related compounds from biomass. rsc.orgrsc.orgmdpi.comnih.govacs.org The development of efficient and selective heterogeneous catalysts for this purpose is an active area of research. rsc.orgrsc.orgnih.govacs.org These approaches not only offer a sustainable route to valuable chemicals but also contribute to the broader goal of a circular bio-economy.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(2-Methoxyphenyl)ethanol, and how can reaction conditions be optimized?

  • Methodology : A common approach involves nucleophilic substitution or coupling reactions. For example, reacting 2-methoxyphenol with ethylene oxide under alkaline conditions (e.g., NaOH) at 60–80°C yields this compound. Reaction time and stoichiometry must be carefully controlled to minimize side products like ethers or oxidized derivatives .
  • Optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation, and monitor pH to avoid degradation. Column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?

  • NMR : The methoxy group (–OCH₃) appears as a singlet at ~3.8 ppm (¹H NMR), while the aromatic protons show splitting patterns consistent with para-substitution. ¹³C NMR confirms the methoxy carbon at ~55 ppm .
  • IR : Key peaks include O–H stretch (~3350 cm⁻¹), aromatic C=C (~1600 cm⁻¹), and C–O–C (~1250 cm⁻¹) .
  • MS : Molecular ion [M+H]⁺ at m/z 153 (C₉H₁₂O₂) with fragments at m/z 121 (loss of CH₂OH) and m/z 93 (loss of methoxy group) .

Q. What solvents and conditions are suitable for recrystallizing this compound?

  • Recrystallize from a mixture of ethanol and water (7:3 v/v) at 4°C. Slow cooling enhances crystal purity. Avoid halogenated solvents due to potential byproduct formation .

Advanced Research Questions

Q. How can computational chemistry (DFT, molecular docking) predict the reactivity and biological interactions of this compound?

  • DFT : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. Use Gibbs free energy profiles to predict reaction pathways for oxidation or esterification .
  • Docking : Simulate interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina. The methoxy group’s electron-donating effects enhance binding affinity to hydrophobic pockets .

Q. How do structural modifications (e.g., halogenation, alkylation) alter the bioactivity of this compound derivatives?

  • Case Study : Chlorination at the phenyl ring (e.g., 2-(2-Chlorophenyl)ethanol) increases antimicrobial activity but reduces solubility. Alkylation of the hydroxyl group improves lipophilicity, enhancing blood-brain barrier penetration .
  • Experimental Design : Synthesize derivatives via Friedel-Crafts alkylation or Suzuki coupling, then assay against bacterial/fungal strains (MIC values) and cancer cell lines (IC₅₀) .

Q. How can contradictory data on the compound’s toxicity be resolved?

  • Data Analysis : Compare in vitro (e.g., Ames test) and in vivo (rodent LD₅₀) studies. Conflicting hepatotoxicity reports may arise from impurities (e.g., residual ethylene oxide). Use HPLC-MS to verify purity (>99%) and conduct dose-response studies .
  • Mitigation : Replace ethylene oxide with safer epoxides (e.g., propylene oxide) during synthesis to eliminate genotoxic byproducts .

Methodological Resources

Technique Application Reference
X-ray CrystallographyResolve crystal packing and hydrogen-bonding networks
GC-MSQuantify trace impurities in synthetic batches
Molecular DynamicsSimulate solvent interactions and diffusion

Key Safety Considerations

  • Handling : Use PPE (nitrile gloves, fume hood) due to potential respiratory and dermal irritation. Avoid open flames (combustible liquid) .
  • Disposal : Neutralize with dilute HCl before incineration to prevent environmental release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.